molecular formula C12H20O4 B11957908 Ethyl 2-oxo-3-pentyloxolane-3-carboxylate CAS No. 82672-10-4

Ethyl 2-oxo-3-pentyloxolane-3-carboxylate

Cat. No.: B11957908
CAS No.: 82672-10-4
M. Wt: 228.28 g/mol
InChI Key: FGGVSXPCGULNAU-UHFFFAOYSA-N
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Description

Ethyl 2-oxo-3-pentyloxolane-3-carboxylate is an organic compound with a complex structure that includes an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-oxo-3-pentyloxolane-3-carboxylate typically involves the reaction of ethyl acetoacetate with appropriate reagents under controlled conditions. One common method includes the use of a base-catalyzed cyclization reaction, where ethyl acetoacetate reacts with a suitable aldehyde or ketone to form the oxolane ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of automated reactors and continuous monitoring systems.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-oxo-3-pentyloxolane-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The ethyl ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

Ethyl 2-oxo-3-pentyloxolane-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: It is used in the production of fine chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism by which Ethyl 2-oxo-3-pentyloxolane-3-carboxylate exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the desired chemical transformations. The exact mechanism may vary depending on the specific application and conditions.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-oxo-3-piperidinecarboxylate: This compound has a similar structure but includes a piperidine ring instead of an oxolane ring.

    Ethyl 2-oxo-3-pyrrolidinecarboxylate: Another similar compound with a pyrrolidine ring.

Uniqueness

Ethyl 2-oxo-3-pentyloxolane-3-carboxylate is unique due to its oxolane ring, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific synthetic applications and research studies.

Properties

CAS No.

82672-10-4

Molecular Formula

C12H20O4

Molecular Weight

228.28 g/mol

IUPAC Name

ethyl 2-oxo-3-pentyloxolane-3-carboxylate

InChI

InChI=1S/C12H20O4/c1-3-5-6-7-12(10(13)15-4-2)8-9-16-11(12)14/h3-9H2,1-2H3

InChI Key

FGGVSXPCGULNAU-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1(CCOC1=O)C(=O)OCC

Origin of Product

United States

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